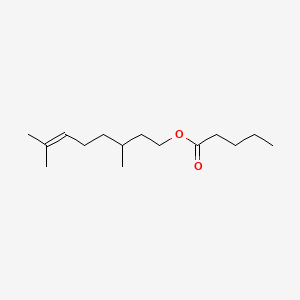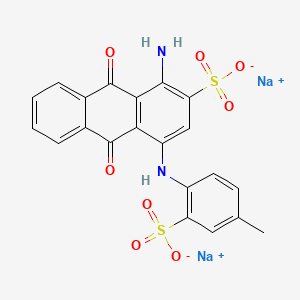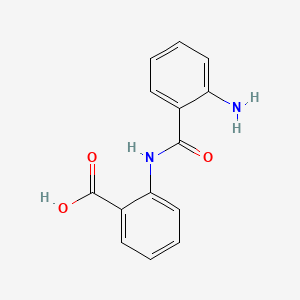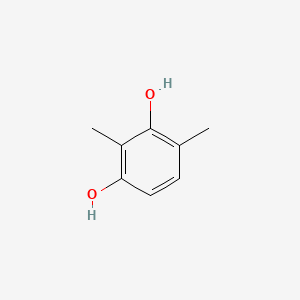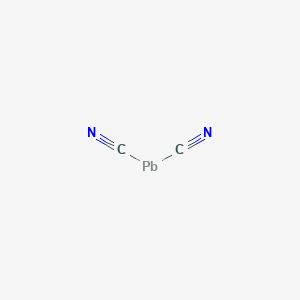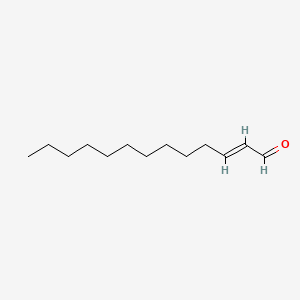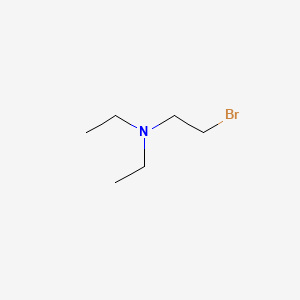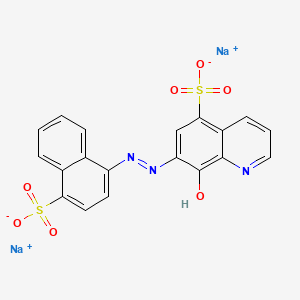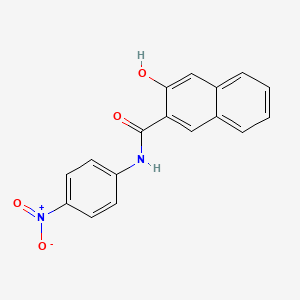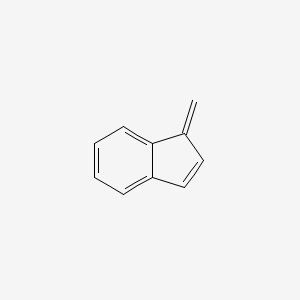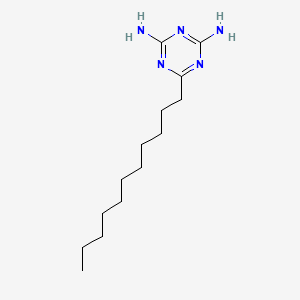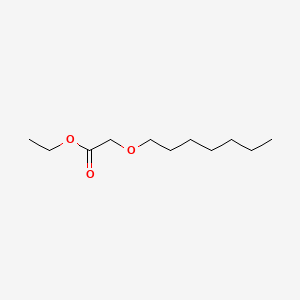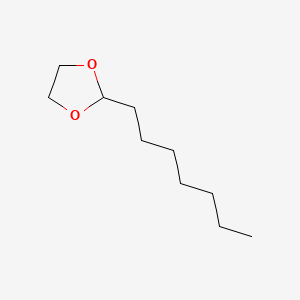
Ytterbium hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium hydride is a chemical compound with the formula YbH₂. In this compound, ytterbium is in the +2 oxidation state, and hydrogen is in the -1 oxidation state. This compound is known for its high thermostability and unique electronic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Ytterbium hydride can be synthesized through several methods:
Direct Hydrogenation: Ytterbium reacts with hydrogen gas under high pressure to form this compound.
High-Pressure Techniques: Utilizing diamond anvil cell methodology and synchrotron powder X-ray diffraction, ytterbium can be hydrogenated under high pressure to form higher hydrides such as YbH₂.₆₇.
Industrial Production: Industrially, this compound is produced by reacting ytterbium metal with hydrogen gas at elevated temperatures and pressures.
Chemical Reactions Analysis
Ytterbium hydride undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form ytterbium oxide.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: This compound can react with ammonia to form ytterbium nitride and hydrogen gas.
Common Reagents and Conditions: Typical reagents include hydrogen gas, ammonia, and various organic compounds. .
Major Products: Products include ytterbium oxide, ytterbium nitride, and various organic derivatives.
Scientific Research Applications
Ytterbium hydride has several scientific research applications:
Energy Storage: Due to its high gravimetric efficiency, this compound is studied for hydrogen storage applications.
Superconductivity: This compound has been investigated for its potential superconducting properties under high pressure.
Catalysis: It is used as a catalyst in various organic reactions, including hydroarylation of olefins.
Material Science: This compound’s unique electronic properties make it a subject of interest in material science research.
Mechanism of Action
The mechanism of action of ytterbium hydride involves its ability to donate hydrogen atoms in chemical reactions. This property is utilized in various catalytic processes. The compound’s electronic structure, with ytterbium in the +2 oxidation state, allows it to participate in redox reactions and act as a reducing agent .
Comparison with Similar Compounds
Ytterbium hydride can be compared with other rare-earth metal hydrides:
Lanthanum Hydride (LaH₂): Similar to this compound, lanthanum hydride is also studied for its hydrogen storage capabilities.
Samarium Hydride (SmH₂): Samarium hydride shares similar electronic properties and is used in similar applications.
Europium Hydride (EuH₂): Europium hydride is another rare-earth hydride with comparable properties but different stability and reactivity profiles.
This compound stands out due to its high thermostability and unique electronic properties, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
32997-62-9 |
|---|---|
Molecular Formula |
H3Y |
Molecular Weight |
176.07 g/mol |
IUPAC Name |
hydride;ytterbium(3+) |
InChI |
InChI=1S/Yb.3H/q+3;3*-1 |
InChI Key |
NEUVQBHAWFOYNQ-UHFFFAOYSA-N |
SMILES |
[H-].[H-].[H-].[Yb+3] |
Canonical SMILES |
[H-].[H-].[H-].[Yb+3] |
Key on ui other cas no. |
32997-62-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



